N-Desmethyl rosuvastatin

Description

Contextualization as a Rosuvastatin (B1679574) Metabolite

Rosuvastatin undergoes limited metabolism in the body, with approximately 10% of a dose being converted into metabolites. crestor.comdeopharma.orgpharmgkb.org The principal metabolite formed is N-Desmethyl rosuvastatin. crestor.comdeopharma.orgresearchreview.com.au This conversion happens primarily through the action of the cytochrome P450 enzyme CYP2C9, with minor contributions from CYP2C19. nih.govcaymanchem.comresearchgate.net

The formation of this compound is a key step in the metabolic journey of rosuvastatin. The majority of a rosuvastatin dose is excreted unchanged in the feces (approximately 90%). crestor.comnih.gov The small portion that is metabolized results in metabolites like this compound and rosuvastatin-5S-lactone, which are also found in excreta. drugbank.comnih.gov

Table 1: Research Findings on this compound

| Parameter | Finding | Citation |

|---|---|---|

| Primary Metabolizing Enzyme | Cytochrome P450 2C9 (CYP2C9) | nih.govcaymanchem.comresearchgate.net |

| Secondary Metabolizing Enzyme | Cytochrome P450 2C19 (CYP2C19) | nih.govcaymanchem.com |

| Inhibitory Activity | Approximately 1/6 to 1/2 that of rosuvastatin | crestor.comdeopharma.orgfda.gov |

| Contribution to Plasma Inhibitory Activity | Less than 10% (over 90% from parent rosuvastatin) | crestor.comdeopharma.org |

| Excretion | Found in feces along with unchanged rosuvastatin | drugbank.comnih.gov |

Overview of HMG-CoA Reductase Inhibition Principles

Statins, including rosuvastatin and its active metabolites, function by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.govdroracle.aipharmgkb.org This enzyme plays a crucial role in the body's production of cholesterol by catalyzing the conversion of HMG-CoA to mevalonate (B85504), which is a rate-limiting step in the cholesterol biosynthesis pathway. nih.govdroracle.aiwikipedia.org

By competitively blocking the active site of HMG-CoA reductase, statins prevent the enzyme from producing mevalonate. nih.govwikipedia.org This action primarily occurs in the liver. drugbank.com The reduction in hepatic cholesterol synthesis triggers a response from liver cells to increase the number of low-density lipoprotein (LDL) receptors on their surface. nih.gov This upregulation of LDL receptors enhances the uptake of LDL cholesterol from the bloodstream into the liver for catabolism. researchreview.com.aunih.gov

Table 2: Mechanism of HMG-CoA Reductase Inhibition

| Step | Description | Citation |

|---|---|---|

| 1. Competitive Inhibition | Statins bind to the active site of HMG-CoA reductase, blocking the native substrate (HMG-CoA). | nih.govwikipedia.org |

| 2. Reduced Mevalonate Production | The inhibition reduces the rate of mevalonate synthesis, a key precursor to cholesterol. | droracle.aiwikipedia.org |

| 3. Decreased Hepatic Cholesterol | The primary site of action is the liver, leading to lower intracellular cholesterol levels. | drugbank.com |

| 4. Upregulation of LDL Receptors | Liver cells compensate by increasing the number of LDL receptors on their surface. | nih.gov |

| 5. Increased LDL Clearance | More LDL cholesterol is removed from the bloodstream and broken down by the liver. | researchreview.com.aunih.gov |

| 6. Reduced VLDL Production | Hepatic synthesis of VLDL is inhibited, further reducing circulating lipoproteins. | researchreview.com.aunih.gov |

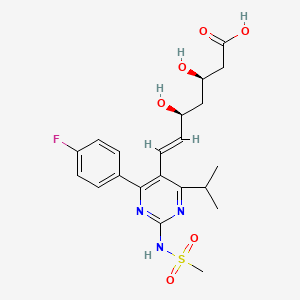

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E,3R,5S)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O6S/c1-12(2)19-17(9-8-15(26)10-16(27)11-18(28)29)20(13-4-6-14(22)7-5-13)24-21(23-19)25-32(3,30)31/h4-9,12,15-16,26-27H,10-11H2,1-3H3,(H,28,29)(H,23,24,25)/b9-8+/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUKMHIJCDJSIJ-GUFYHEMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190660 | |

| Record name | N-Desmethyl rosuvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371775-74-5 | |

| Record name | N-Desmethyl rosuvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371775745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethyl rosuvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYL ROSUVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ED3SYK2A2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation

Quantitative Aspects of Metabolite Formation (Proportion of Parent Drug Conversion)

Rosuvastatin (B1679574) undergoes limited metabolism in the body. wikipedia.orgclinpgx.org Only about 10% of an administered dose is recovered as metabolites, with N-desmethyl rosuvastatin being the most significant. wikipedia.orgclinpgx.org Consequently, the parent compound, rosuvastatin, accounts for over 90% of the active plasma HMG-CoA reductase inhibitory activity. nih.govclinpgx.org The N-desmethyl metabolite itself possesses some pharmacological activity, estimated to be between one-sixth and one-half of the HMG-CoA reductase inhibitory activity of the parent rosuvastatin. nih.gov

| Parameter | Finding | References |

|---|---|---|

| Proportion of Rosuvastatin Metabolized | Approximately 10% of a dose is recovered as metabolites. | wikipedia.orgclinpgx.org |

| Active Compound in Plasma | Over 90% of active HMG-CoA reductase inhibitory activity is from the parent drug. | nih.govclinpgx.org |

| This compound Activity | Possesses approximately 1/6 to 1/2 the inhibitory activity of rosuvastatin. | nih.gov |

Enzymatic and Molecular Pharmacology of N Desmethyl Rosuvastatin

Comparative Potency Analysis with Rosuvastatin (B1679574) (In Vitro/Preclinical Models)

Direct comparative analyses in preclinical and in vitro models confirm that N-desmethyl rosuvastatin is considerably less potent than its parent compound. Multiple studies have quantified this difference, finding the metabolite to be approximately one-sixth to one-half as potent as rosuvastatin in inhibiting HMG-CoA reductase. fda.govniscpr.res.innih.govresearchgate.netnih.gov Other analyses describe this as being 2- to 7-fold less potent than rosuvastatin. tandfonline.com A more specific finding reported the N-desmethyl metabolite to be 7-fold less potent than rosuvastatin for the inhibition of HMG-CoA reductase activity. tandfonline.comresearchgate.net This reduced potency is a key factor in why over 90% of the circulating active HMG-CoA reductase inhibitor activity is attributed to rosuvastatin itself. researchgate.netnih.gov

Table 1: Comparative Potency of this compound vs. Rosuvastatin

| Compound | Relative Potency (vs. Rosuvastatin) | Fold Difference (Less Potent) | Source(s) |

|---|---|---|---|

| This compound | ~1/6 to 1/2 | 2 to 7-fold | fda.govniscpr.res.innih.govresearchgate.netnih.govtandfonline.com |

| Rosuvastatin | 1 (Reference) | 1 (Reference) | N/A |

Molecular Interactions and Binding Characteristics with HMG-CoA Reductase

Detailed studies on the specific molecular binding interactions of this compound with the HMG-CoA reductase enzyme are not extensively detailed in publicly available literature. However, inferences can be drawn from the well-characterized interactions of the parent compound, rosuvastatin, and the structural change in the metabolite.

Rosuvastatin's high potency is attributed to numerous binding interactions with the active site of HMG-CoA reductase, including unique polar interactions formed by its distinct sulfonamide group. researchgate.net The metabolic conversion to this compound involves the removal of a methyl group from the nitrogen atom of this sulfonamide moiety. This structural alteration, while seemingly minor, would logically change the steric and electronic profile of the molecule. The loss of the methyl group likely alters the conformation and binding energy of the sulfonamide group's interaction with amino acid residues in the enzyme's active site. This modification is the basis for the observed reduction in binding affinity and, consequently, the weaker inhibitory potency compared to rosuvastatin.

Analytical Methodologies for Characterization and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the predominant and most sensitive method for the quantification of N-Desmethyl rosuvastatin (B1679574) in biological matrices. unesp.brnih.gov This technique offers high selectivity and allows for the simultaneous determination of the parent drug, rosuvastatin, and its metabolites. longdom.orgtandfonline.comresearchgate.net

Method Development for Biological Matrices (e.g., Plasma, Tissue Homogenates)

The development of robust LC-MS/MS methods for analyzing N-Desmethyl rosuvastatin in biological samples like human plasma and tissue homogenates involves several critical steps. A common approach includes a simple one-step protein precipitation using acetonitrile (B52724) to extract the analyte from the plasma matrix. tandfonline.comresearchgate.net Chromatographic separation is often achieved using a C18 analytical column with a mobile phase typically consisting of a mixture of acetonitrile and an aqueous solution containing a modifying agent like formic acid or ammonium (B1175870) acetate (B1210297). nih.govtandfonline.comresearchgate.net

For instance, one validated method for human plasma utilized a HiChrom® C18 column with a mobile phase of 0.1% formic acid in acetonitrile and 0.1% formic acid in water (70:30 v/v), pumped at a flow rate of 300 µL/min. tandfonline.comresearchgate.net Another approach employed an Xterra MS C18 column with a gradient mixture of 15 µmol/L ammonium acetate in water and methanol (B129727) at a flow rate of 0.4 mL/min. nih.gov These methods demonstrate the flexibility in column and mobile phase selection to achieve optimal separation and detection.

The table below summarizes key parameters from a developed LC-MS/MS method for the determination of this compound in human plasma. tandfonline.comresearchgate.net

| Parameter | Value |

| Analytical Column | HiChrom® C18 (150 × 3.0 mm, 3 µm) |

| Mobile Phase | 0.1% formic acid in acetonitrile and 0.1% formic acid in water (70:30 v/v) |

| Flow Rate | 300 µL/min |

| Extraction Method | Protein precipitation with acetonitrile |

| Linearity Range | 0.1–10 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Lower Limit of Detection (LLOD) | 0.03 ng/mL |

| Intra- and Inter-day Precision (RSD%) | < 2.5% |

| Average Absolute Recovery | > 95% |

Application of Internal Standards (e.g., Deuterated Analogues like this compound-d3)

The use of an appropriate internal standard (IS) is fundamental to achieving accurate and precise quantification in LC-MS/MS analysis. The IS helps to correct for variations in sample preparation and instrument response. For the analysis of this compound, deuterated analogues such as this compound-d3 and N-desmethyl-rosuvastatin-d6 are considered ideal internal standards. longdom.orgbiosynth.comlookchem.comnih.govnih.gov These stable isotope-labeled compounds are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. biosynth.com

The use of deuterated internal standards for each analyte is a common practice in simultaneous quantification methods. longdom.orglongdom.org For example, in a method for the simultaneous determination of rosuvastatin and amlodipine, rosuvastatin d6 was used as the internal standard for rosuvastatin. nih.gov Similarly, a method for the simultaneous quantification of multiple statins and their metabolites employed N-desmethyl-rosuvastatin-d3 as the internal standard for this compound. nih.gov Other non-deuterated compounds like atorvastatin (B1662188) have also been used as internal standards in some methods. tandfonline.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Detection Methods

While LC-MS/MS is the gold standard for sensitivity, High-Performance Liquid Chromatography (HPLC) with other detection methods, such as ultraviolet (UV) detection, is also utilized for the analysis of rosuvastatin and its metabolites, particularly in pharmaceutical formulations. unesp.bringentaconnect.comnih.gov These methods, while generally less sensitive than LC-MS/MS, can be suitable for applications where higher concentrations of the analyte are expected. unesp.br

HPLC methods for rosuvastatin and its metabolites often employ a C18 or C8 reversed-phase column. researchgate.netingentaconnect.comnih.gov The mobile phase typically consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, often with the pH adjusted to around 3.0 to ensure the non-ionized form of the acidic compound. unesp.brscielo.br UV detection is commonly performed at a wavelength of approximately 240 nm or 280 nm. ingentaconnect.comnih.govscielo.br

The following table outlines the parameters of a developed HPLC-UV method for the simultaneous estimation of rosuvastatin and teneligliptin. rjptonline.org

| Parameter | Value |

| Column | C18 (25 cm x 4.6 mm, 5µm) |

| Mobile Phase | KH2PO4 buffer (pH 3): Methanol: Acetonitrile (75:20:5 %v/v) |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 245 nm |

| Retention Time for Rosuvastatin | 3.19 min |

Bioanalytical Method Validation Considerations (e.g., Linearity, Precision, Accuracy, Stability in Matrices)

The validation of any bioanalytical method is essential to ensure its reliability for its intended purpose. Regulatory guidelines from bodies like the FDA and EMA provide a framework for these validation studies. longdom.orglongdom.org Key validation parameters for methods analyzing this compound include linearity, precision, accuracy, and stability. nih.govtandfonline.comnih.gov

Linearity: This parameter establishes the relationship between the instrument response and the known concentration of the analyte. For this compound, calibration curves are typically linear over a specific concentration range, for example, 0.1–10 ng/mL, with a correlation coefficient (r²) of 0.999 or greater. tandfonline.comresearchgate.net

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of the measured value to the true value. These are assessed at different concentration levels (low, medium, and high quality control samples). For this compound, intra- and inter-day precision values are generally expected to be less than 15% (RSD), and accuracy should be within 85-115%. longdom.orgnih.govtandfonline.com For example, one method reported intra- and inter-day precisions of less than 2.5%. tandfonline.comresearchgate.net

Stability: The stability of this compound in the biological matrix under various storage and handling conditions must be evaluated. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at low temperatures (e.g., -70°C). nih.govnih.govnih.gov Studies have shown that this compound is stable in plasma mixed with a buffer at room temperature for 24 hours and at -70°C for 12 months. nih.gov Another study confirmed the stability of rosuvastatin and its internal standard in human plasma for 138 days at –70 ± 5 °C. researchgate.net

The table below provides a summary of validation parameters for a validated LC-MS/MS method. nih.gov

| Validation Parameter | This compound |

| Linearity Range | 0.02 to 14 µg/L |

| Lower Limit of Quantification (LLOQ) | 0.02 µg/L |

| Relative Standard Deviation (Precision) | < 9% |

| Deviation from Expected Value (Accuracy) | -5.2% to 4.6% |

Preclinical Pharmacological and Metabolic Studies

In Vitro Studies in Cellular and Subcellular Models

In vitro research using cellular and subcellular systems has been crucial in characterizing the enzymatic formation and pharmacological activity of N-desmethyl rosuvastatin (B1679574).

Studies conducted with human hepatic microsomes and hepatocytes have identified the cytochrome P450 2C9 (CYP2C9) isoenzyme as the primary catalyst for the formation of N-desmethyl rosuvastatin. fda.govebmconsult.comresearchgate.net Other isoforms, such as CYP2C19, CYP3A4, and CYP2D6, are involved to a lesser extent. fda.govtmda.go.tz Despite being the main pathway, the metabolism of rosuvastatin is generally slow and limited. researchgate.netnih.gov In vitro experiments have shown that in human hepatic microsomes, rosuvastatin metabolism is minimal over several hours. researchgate.netnih.gov

The key finding from these enzyme kinetic studies is the quantification of the metabolite's activity. This compound is pharmacologically active, but its ability to inhibit the HMG-CoA reductase enzyme is significantly lower than that of the parent compound, rosuvastatin. researchreview.com.auebmconsult.com Across various in vitro systems, its potency is estimated to be between one-sixth and one-half that of rosuvastatin. fda.govfda.gov.phrroij.com More specifically, some studies pinpoint the activity to be approximately 50% less than rosuvastatin. tmda.go.tz In monkey and human models, demethylation is a major metabolic route. fda.gov

Table 1: Comparative HMG-CoA Reductase Inhibitory Activity of this compound (In Vitro)

| Study System | Key Finding (Potency Relative to Rosuvastatin) | Citations |

| Human Hepatic Microsomes/Hepatocytes | Formed principally by CYP2C9; activity is ~1/6 to 1/2 of rosuvastatin. | fda.govebmconsult.comresearchgate.nethres.ca |

| General In Vitro Assays | Approximately 50% less active. | tmda.go.tz |

| General In Vitro Assays | 2- to 7-fold less potent. | fda.govhres.cahres.ca |

| General In Vitro Assays | Possesses 20-50% of the pharmacological activity. | drugbank.com |

The reduced HMG-CoA reductase inhibitory activity of this compound directly translates to its capacity to inhibit cholesterol synthesis in cell-based assays. In studies using primary preparations of hepatocytes, rosuvastatin is a potent inhibitor of cholesterol synthesis. hres.cahres.canih.gov While a direct IC50 value for this compound is not consistently reported in the same manner as the parent drug, its reduced potency is a central theme. hres.cahres.ca

Given that this compound is 2- to 7-fold less potent at the enzymatic level, its effectiveness in reducing cholesterol production within hepatic cells is correspondingly diminished. hres.cahres.ca Despite this, it remains the only metabolite with significant, albeit reduced, inhibitory activity. fda.gov The parent compound, rosuvastatin, is responsible for over 90% of the circulating active HMG-CoA reductase inhibitory activity observed in plasma. researchreview.com.aufda.govebmconsult.com The lactone metabolite, another product of rosuvastatin metabolism, is considered clinically inactive. tmda.go.tz

In Vivo Studies in Animal Models (Metabolic Disposition and Activity)

In vivo studies in various animal models confirm the findings from in vitro experiments, showing that rosuvastatin undergoes limited metabolism. researchreview.com.aurroij.com Unchanged rosuvastatin is the predominant drug-related substance found in excreta across species. fda.gov

In rats and dogs, metabolism is a minor route of clearance, with the parent compound being the primary pharmacologically active agent. fda.gov In these models, metabolic changes primarily occur on the heptenoic acid side chain rather than through demethylation. fda.gov

In contrast, studies in monkeys show that demethylation to form this compound is a more significant metabolic pathway, similar to humans. fda.gov However, even in monkeys, other metabolites like rosuvastatin lactone were the principal circulating drug-related components identified. fda.gov The evidence from animal models suggests that rosuvastatin itself is the primary pharmacodynamic entity. fda.gov

While not an animal model, data from human studies provides relevant context for its disposition. In subjects with severe renal impairment, plasma concentrations of this compound were found to be increased by 9-fold compared to healthy volunteers, indicating a role for the kidneys in its clearance. tmda.go.tzhpra.ie

Table 2: In Vivo Metabolic Profile of this compound in Animal Models

| Animal Model | Key Findings on Metabolic Disposition and Activity | Citations |

| Rat | Metabolism is a minor clearance pathway; parent compound is predominant. Metabolic changes focus on the heptenoic acid side chain over demethylation. | fda.gov |

| Dog | Metabolism is a minor clearance pathway; parent compound is predominant. | fda.gov |

| Monkey | Demethylation to this compound is a major metabolic route, similar to humans. The metabolite is active but less potent than rosuvastatin. | fda.gov |

Significance in Drug Metabolism Research and Medicinal Chemistry

Role as an Active Metabolite in Statin Pharmacodynamics

N-desmethyl rosuvastatin (B1679574) is formed in the body through the metabolism of rosuvastatin. echemi.com Although rosuvastatin is not extensively metabolized, approximately 10% of a dose is converted to metabolites, with N-desmethyl rosuvastatin being the major one. drugbank.comcrestor.com This metabolite is not merely an inactive byproduct; it exhibits pharmacological activity as an inhibitor of HMG-CoA reductase, the same enzyme targeted by the parent drug. fda.govebmconsult.com

Implications for Cytochrome P450-Mediated Drug Interactions (Mechanistic Understanding)

The formation of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. europa.eu Specifically, CYP2C9 is the principal isoenzyme responsible for this metabolic conversion, with minor contributions from CYP2C19. nih.goveuropa.euresearchgate.net This is a key distinction from some other statins, like atorvastatin (B1662188) and simvastatin, which are heavily metabolized by CYP3A4. nih.gov

This metabolic pathway has important implications for potential drug-drug interactions. Since rosuvastatin's metabolism is not heavily reliant on the CYP3A4 pathway, it is less likely to be affected by drugs that inhibit or induce this common enzyme. nih.gov However, the involvement of CYP2C9 and CYP2C19 means that co-administration of drugs that are substrates or inhibitors of these enzymes could potentially alter the plasma concentrations of both rosuvastatin and this compound. researchgate.netwiley.com For instance, a study involving the co-administration of gemfibrozil, a drug that inhibits OATP1B1 and CYP2C9, resulted in a doubling of rosuvastatin levels and a halving of this compound levels. nih.gov

Studies have also investigated the impact of genetic variations (polymorphisms) in CYP2C19 on rosuvastatin's pharmacokinetics. nih.gov While in vitro models suggest a role for CYP2C19 in forming this compound, a study in healthy Taiwanese subjects found that CYP2C19 polymorphism did not have a clinically significant effect on the pharmacokinetics of rosuvastatin. nih.gov

Utility as a Research Tool and Reference Standard in Drug Development

This compound serves as an essential tool in pharmaceutical research and development. Its availability as a reference standard is crucial for a variety of applications. veeprho.com

Key applications include:

Analytical Method Development and Validation: It is used to develop and validate analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of rosuvastatin and its metabolites in biological samples like human plasma. tandfonline.comresearchgate.netcofc.edu This is vital for pharmacokinetic and drug-drug interaction studies. tandfonline.comresearchgate.net

Pharmacokinetic Studies: By measuring the levels of both the parent drug and this compound, researchers can gain a more complete understanding of how rosuvastatin is absorbed, distributed, metabolized, and excreted in the body. tandfonline.comresearchgate.net

Drug Interaction Studies: It helps in elucidating the mechanisms of drug interactions. For example, observing changes in the ratio of rosuvastatin to this compound can indicate whether a co-administered drug is affecting the metabolic pathway of rosuvastatin. nih.gov

Impurity Profiling: As a known metabolite, this compound is used as a reference standard in quality control to identify and quantify its presence in the final drug product. veeprho.com Deuterated versions of this compound are also synthesized and used as internal standards in analytical testing to ensure accuracy. scbt.comlookchem.com

Q & A

Q. Q1. What validated analytical methods are recommended for quantifying N-desmethyl rosuvastatin in biological matrices?

Answer: this compound, as an active metabolite of rosuvastatin, requires sensitive and specific quantification methods due to its low plasma concentrations. Validated LC-MS/MS and UPLC-MS/MS methods are preferred for simultaneous determination of rosuvastatin, its lactone form, and N-desmethyl metabolite. Key parameters include:

- Chromatography : C18 columns (e.g., Waters Acquity UPLC BEH C18) with mobile phases like 0.1% formic acid in water/acetonitrile gradients .

- Detection : Multiple reaction monitoring (MRM) transitions (e.g., m/z 482.1 → 258.1 for this compound) .

- Validation : Precision (RSD <15%), accuracy (85–115%), and quantification limits (e.g., 0.1 ng/mL in plasma) .

Q. Q2. How do researchers differentiate this compound from structurally similar metabolites during analysis?

Answer: Structural distinction relies on:

- Mass spectrometry : Unique fragmentation patterns (e.g., loss of the methylsulfonamide group in N-desmethyl vs. intact group in rosuvastatin) .

- Chromatographic separation : Optimized retention times using gradient elution (e.g., 5–95% acetonitrile over 8 minutes) to resolve co-eluting metabolites .

- Synthetic standards : Use of deuterated internal standards (e.g., this compound-d6) to correct for matrix effects .

Advanced Research Questions

Q. Q3. What experimental designs are critical for studying pharmacokinetic interactions between this compound and co-administered drugs?

Answer: Pharmacokinetic interaction studies require:

- Crossover designs : Randomized, open-label, multiple-dose studies (e.g., 3-period crossover) to assess steady-state exposure .

- Sampling strategy : Frequent plasma sampling over 24–72 hours post-dose to capture metabolite kinetics .

- Statistical analysis : Geometric mean ratios (90% CI) for AUC and Cmax to evaluate bioequivalence or inhibition/induction effects (e.g., interaction with valsartan showed no significant AUC change) .

Q. Q4. How do researchers address stability challenges in quantifying this compound during long-term storage?

Answer: Stability studies should:

- Evaluate degradation pathways : Acid/alkaline hydrolysis, oxidation (e.g., H2O2 exposure), and photolysis to identify degradation products (e.g., lactone forms) .

- Storage conditions : Test stability at -20°C (recommended) vs. room temperature, with validation of freeze-thaw cycles (≤3 cycles) .

- Stability-indicating assays : Use HPLC methods with photodiode array detection to resolve degradation peaks .

Q. Q5. What computational models predict the absorption and food effects on this compound pharmacokinetics?

Answer: Physiologically based pharmacokinetic (PBPK) models (e.g., GastroPlus™) integrate:

Q. Q6. How are impurity profiles controlled during the synthesis of this compound reference standards?

Answer: Impurity control involves:

- Synthetic route optimization : Avoid intermediates prone to sulfonamide cleavage or lactonization .

- Analytical monitoring : Use of stability-indicating UPLC methods to quantify impurities (e.g., this compound methyl ester, <0.1% w/w) .

- Characterization : NMR and high-resolution MS for structural confirmation (e.g., molecular weight 465.5 Da for disodium salt) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.